(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone

Description

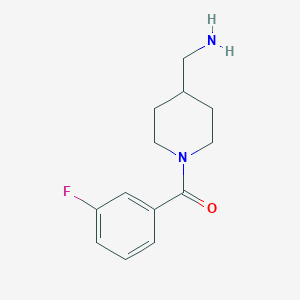

(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone is a piperidine-based small molecule characterized by a 3-fluorophenyl group attached to the carbonyl carbon and an aminomethyl substituent at the 4-position of the piperidine ring. Its hydrochloride salt form (CAS: 1286273-88-8) has a molecular formula of C₁₃H₁₈ClFN₂O and a molar mass of 272.75 g/mol .

Properties

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c14-12-3-1-2-11(8-12)13(17)16-6-4-10(9-15)5-7-16/h1-3,8,10H,4-7,9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLLQBOXXOOZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone typically involves the reaction of piperidine derivatives with appropriate aminomethyl and fluorophenyl precursors. One common method involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a fluorophenyl ketone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: (4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological targets.

Medicine: The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new therapeutic agents. Its derivatives are explored for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of enzymes involved in metabolic pathways. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the aminomethyl group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Piperidine Ring

Aminomethyl vs. Other Functional Groups

The aminomethyl group on the piperidine ring is a critical feature of the target compound. In analogs such as (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone (), the aminomethyl is replaced with a bulkier (2-(3-fluorophenoxy)ethyl)amino group. This modification reduces synthetic yield (40% vs.

Hydrochloride Salt vs. Free Base

The hydrochloride salt form of the target compound () improves aqueous solubility compared to free-base analogs like 4-(Aminomethyl)piperidin-1-ylmethanone (CAS: 1018286-30-0), which has a molecular weight of 267.13 g/mol . Enhanced solubility is crucial for bioavailability in drug development.

Substituents on the Aryl Group

Fluorophenyl vs. Chlorophenyl

Replacing the 3-fluorophenyl group with 4-chlorophenyl () increases lipophilicity (Cl is more lipophilic than F), which may improve membrane permeability but reduce metabolic stability due to higher susceptibility to oxidative metabolism .

Heteroaromatic Substitutions

In 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS: 1349719-00-1, ), the 3-fluorophenyl is replaced with a pyridin-3-yl group. The pyridine nitrogen introduces basicity (pKa ~4-5), altering ionization state and solubility under physiological conditions. This analog’s dihydrochloride salt has a molecular weight of 292.2 g/mol, suggesting higher solubility than the target compound’s hydrochloride form .

Receptor Binding

Compounds like 4-(3-(Aminomethyl)phenyl)piperidin-1-ylmethanone () incorporate hydroxycyclobutyl and aminomethylphenyl groups. These structural features are hypothesized to enhance interactions with enzymes or receptors requiring both hydrogen-bond donors and hydrophobic pockets, such as β-tryptase or kinase targets .

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size make it preferable for target binding over chlorine in many receptor-ligand interactions .

- Aminomethyl Group: Critical for hydrogen bonding; its removal or substitution (e.g., with pyrrolidine in ) alters conformational flexibility and target engagement .

- Salt Forms : Hydrochloride salts (e.g., target compound) are prioritized in preclinical development for improved pharmacokinetics .

Biological Activity

(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to serotonin receptors. This compound is part of a broader class of piperidine derivatives that have been explored for their therapeutic applications in various central nervous system (CNS) disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 234.28 g/mol

Research indicates that compounds similar to this compound exhibit selective binding to serotonin receptors, particularly the 5-HT receptor. This receptor is crucial for modulating mood and anxiety, making it a target for antidepressant therapies. The compound's structural modifications, such as the introduction of a fluorine atom on the phenyl ring, have been shown to enhance receptor affinity and selectivity.

Affinity and Selectivity

Studies have demonstrated that derivatives of this compound possess high affinity for 5-HT receptors, with selectivity ratios exceeding 1000-fold against other receptors such as adrenergic α and dopaminergic D receptors. For example, one study indicated that certain derivatives maintained significant selectivity while exhibiting potent agonistic activity at the 5-HT receptor .

Functional Assays

Functional assays have been employed to assess the biological activity of this compound. These include:

- ERK1/2 Phosphorylation : This pathway is associated with cell proliferation and differentiation. Compounds exhibiting biased agonism towards this pathway may provide unique therapeutic profiles.

- Adenylyl Cyclase Inhibition : This assay measures the ability of compounds to inhibit the production of cyclic AMP, an important signaling molecule in various physiological processes.

- Calcium Mobilization : Assessing calcium influx can provide insights into the excitatory or inhibitory effects of compounds on neuronal activity.

Case Study 1: Antidepressant-like Effects

In preclinical models, certain derivatives of this compound demonstrated antidepressant-like effects in the Porsolt forced swimming test in rats. These findings suggest that compounds with high selectivity for 5-HT receptors can effectively modulate mood-related behaviors .

Case Study 2: Selectivity Profiles

Further investigations into the selectivity profiles of these compounds revealed that most derivatives showed substantial selectivity against key antitargets, confirming their potential as safer therapeutic agents with reduced side effects associated with off-target interactions .

Data Tables

| Compound | Receptor Affinity (pK) | Selectivity Ratio (5-HT/α) | Functional Activity |

|---|---|---|---|

| Compound A | 11.07 | >1000 | ERK1/2 Agonist |

| Compound B | 10.54 | >2000 | Adenylyl Cyclase Inhibitor |

| Compound C | 11.50 | >3000 | Calcium Mobilization Agonist |

Q & A

Q. Critical Parameters :

- Temperature : Maintain 0–5°C during acyl chloride addition to prevent side reactions.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Solvent : Anhydrous conditions minimize hydrolysis of intermediates.

| Example Reaction Conditions (Analogous Compounds) |

|---|

| Precursor : 3-Fluorobenzoyl chloride |

| Base : Triethylamine (2.5 equiv) |

| Solvent : DCM, 0°C → RT, 12 h |

| Yield : 65–78% (similar to ) |

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic Research Question

Methodology :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (piperidine CH₂-NH), δ 7.2–7.6 ppm (fluorophenyl aromatic protons).

- ¹³C NMR : Carbonyl signal at ~170 ppm (C=O), fluorine-coupled splitting in aromatic carbons .

- Mass Spectrometry : ESI-MS (m/z 279.3 [M+H]⁺) confirms molecular weight.

- IR Spectroscopy : Stretch at ~1650 cm⁻¹ (C=O), 3300 cm⁻¹ (NH) .

What strategies are effective in analyzing contradictory biological activity data across studies involving fluorophenyl-methanone derivatives?

Advanced Research Question

Approaches :

- Substituent Analysis : Compare bioactivity of derivatives with varying groups (e.g., methoxy vs. chloro substituents; ).

- Assay Standardization : Control variables (e.g., cell line viability protocols, solvent/DMSO concentrations).

- In Silico Modeling : Use molecular docking to reconcile divergent receptor binding data (e.g., ).

Example : A methoxy group () enhances solubility but reduces blood-brain barrier penetration compared to chloro analogs, explaining conflicting cytotoxicity results .

How does the substitution pattern on the piperidine ring influence the compound's pharmacokinetic properties and receptor binding affinity?

Advanced Research Question

Key Findings :

- Aminomethyl Group : Enhances water solubility and hydrogen bonding with targets (e.g., enzymes like kinases) .

- Fluorophenyl Group : Increases lipophilicity and metabolic stability (CYP450 resistance) .

| Structural Modifications (Analogous Compounds) | Impact |

|---|---|

| Piperidine → Piperazine () | Alters basicity and binding to serotonin receptors |

| Fluorine position (para vs. meta; ) | Changes π-π stacking with aromatic residues |

What in silico approaches are recommended for predicting the binding modes of this compound with target enzymes?

Advanced Research Question

Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinases).

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystallized analogs ().

Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

What experimental approaches are utilized to design and synthesize derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

Strategies :

- Scaffold Hopping : Replace piperidine with pyrrolidine () or bipiperidine ().

- Functional Group Variation : Introduce sulfonyl () or triazole groups ().

- Parallel Synthesis : Use automated reactors to generate libraries (e.g., 20 derivatives in ).

Analysis : Correlate logP (calculated via ChemAxon) with cellular uptake efficiency .

What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

Basic Research Question

Protocols :

Q. Emergency Measures :

- Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.